molecular formula C14H15BO3 B1591469 4-Ethoxybiphenyl-4'-boronic acid CAS No. 182344-29-2

4-Ethoxybiphenyl-4'-boronic acid

Cat. No.: B1591469
CAS No.: 182344-29-2
M. Wt: 242.08 g/mol
InChI Key: ZFFXATWYKJBSCC-UHFFFAOYSA-N
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Description

4-Ethoxybiphenyl-4’-boronic acid is an organic compound with the molecular formula C14H15BO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group (-B(OH)2) attached to a biphenyl structure with an ethoxy group (-OCH2CH3) at the para position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the field of organic synthesis.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with diols and strong lewis bases

Mode of Action

Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids act as nucleophilic organic groups that are transferred from boron to palladium . This suggests that 4-Ethoxybiphenyl-4’-boronic acid may also participate in similar reactions.

Biochemical Pathways

Boronic acids are known to interact with cis-diols, which suggests that they may affect pathways involving these compounds .

Result of Action

Boronic acids are known to interact with diols and strong lewis bases , which suggests that 4-Ethoxybiphenyl-4’-boronic acid may have similar interactions leading to various molecular and cellular effects.

Action Environment

It is known that boronic acids can react with varying amounts of anhydride , which suggests that the presence of anhydrides in the environment may influence the action of 4-Ethoxybiphenyl-4’-boronic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxybiphenyl-4’-boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 4-Ethoxybiphenyl-4’-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybiphenyl-4’-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethoxybiphenyl-4’-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Ethoxybiphenyl-4’-boronic acid can be compared with other boronic acids, such as:

The uniqueness of 4-Ethoxybiphenyl-4’-boronic acid lies in its biphenyl structure and ethoxy group, which provide specific electronic and steric properties that influence its reactivity and applications in various fields .

Properties

IUPAC Name

[4-(4-ethoxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-2-18-14-9-5-12(6-10-14)11-3-7-13(8-4-11)15(16)17/h3-10,16-17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFXATWYKJBSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584295
Record name (4'-Ethoxy[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182344-29-2
Record name (4'-Ethoxy[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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